molecular formula C19H21NO6 B6576910 [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate CAS No. 1794908-70-5

[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate

Cat. No.: B6576910
CAS No.: 1794908-70-5
M. Wt: 359.4 g/mol
InChI Key: SCUWORSGFGBPTB-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by a phenylacetate backbone substituted with methoxy groups and a carbamoyl moiety. Its molecular formula is C₁₉H₂₁NO₆, with a molecular weight of 371.38 g/mol (calculated based on structural analogs ). The compound features:

  • A 2-(2-methoxyphenyl)acetate ester group.
  • A [(3,5-dimethoxyphenyl)carbamoyl]methyl substituent, introducing steric bulk and hydrogen-bonding capacity.

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(11-15)24-2)20-18(21)12-26-19(22)8-13-6-4-5-7-17(13)25-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUWORSGFGBPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamoyl group linked to a 3,5-dimethoxyphenyl moiety and an ester linkage to a 2-(2-methoxyphenyl)acetate . Its molecular formula is C17H19NO4C_{17}H_{19}NO_4, and it exhibits unique chemical properties that facilitate its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects in different biological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative effects against various cancer cell lines. For instance, in tests against breast cancer (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (SR), the compound exhibited high inhibition rates:

Cell Line% Inhibition
T-47D Breast90.47%
SR Leukemia81.58%
SK-MEL-5 Melanoma84.32%
MDA-MB-468 Breast84.83%

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown significant inhibitory effects on alkaline phosphatase, which plays a role in various physiological processes and disease states .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the compound's effects on a panel of 58 cancer cell lines, where it demonstrated sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
  • Enzyme Interaction Study : Molecular docking studies revealed that this compound binds effectively to the active site of alkaline phosphatase with a binding energy of -7.90 kcal/mol, suggesting strong enzyme affinity .

Research Applications

The compound has potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new anticancer agents.
  • Biochemistry : In studies focused on enzyme kinetics and protein interactions.
  • Pharmaceutical Development : As a lead compound for further drug development targeting specific diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Similarity Score Key Differences
Target Compound Not Provided C₁₉H₂₁NO₆ 3,5-diOMe (carbamoyl); 2-OMe 371.38 Hybrid ester-carbamate structure
Ethyl 2-(3,5-dimethoxyphenyl)acetate 65976-77-4 C₁₂H₁₆O₄ 3,5-diOMe (phenyl acetate) 224.26 0.94 Ethyl ester; lacks carbamoyl group
Ethyl 2-(4-methoxyphenyl)acetate 14062-18-1 C₁₁H₁₄O₃ 4-OMe (phenyl acetate) 194.23 0.93 Para-methoxy; simpler structure
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate 926149-97-5 C₂₀H₂₆N₂O₆ 3,4-diOMe (phenyl acetate) 390.43 Cyano group; 3,4-diOMe substitution

Key Findings :

2-Methoxy on the phenylacetate moiety (target) may enhance lipophilicity compared to para-substituted derivatives, influencing membrane permeability .

Functional Group Impact: The carbamoyl group in the target compound introduces hydrogen-bonding sites absent in simple esters (e.g., Ethyl 2-(3,5-dimethoxyphenyl)acetate), which could improve target binding affinity in enzyme inhibition . The hybrid ester-carbamate structure differentiates it from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which rely on triazine-amino linkages for activity .

Biological Activity: While sulfonylurea analogs (e.g., CAS 100596-39-2) inhibit acetolactate synthase in plants , the target compound’s mechanism likely diverges due to its carbamate-ester framework.

Preparation Methods

Friedel-Crafts Alkylation

2-Methoxyphenylacetic acid is synthesized via Friedel-Crafts alkylation of anisole with chloroacetic acid in the presence of AlCl₃.
Procedure :

  • Anisole (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in dichloromethane at 0°C.

  • AlCl₃ (1.5 equiv) is added gradually, and the mixture is stirred at room temperature for 12 hours.

  • Workup with ice-water and extraction yields 2-(2-methoxyphenyl)acetic acid (72% yield).

Key Data :

ParameterValue
SolventDichloromethane
CatalystAlCl₃
Temperature0°C → RT
Yield72%

Synthesis of 3,5-Dimethoxyphenylcarbamoyl Chloride

Carbamoyl Chloride Formation

3,5-Dimethoxyaniline is converted to its carbamoyl chloride using triphosgene under inert conditions.
Procedure :

  • 3,5-Dimethoxyaniline (1.0 equiv) is dissolved in dry THF.

  • Triphosgene (0.35 equiv) is added at -10°C, followed by triethylamine (2.0 equiv).

  • The reaction is stirred for 2 hours, filtered, and concentrated to yield 3,5-dimethoxyphenylcarbamoyl chloride (85% yield).

Key Data :

ParameterValue
SolventTetrahydrofuran (THF)
ReagentTriphosgene
BaseTriethylamine
Yield85%

Coupling Strategies for Ester and Carbamoyl Moieties

Esterification of 2-(2-Methoxyphenyl)acetic Acid

The acid is activated as a mixed anhydride for esterification with methanol:

  • 2-(2-Methoxyphenyl)acetic acid (1.0 equiv) reacts with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at 0°C.

  • Methanol (1.5 equiv) is added, and the mixture is stirred for 4 hours.

  • Isolation affords methyl 2-(2-methoxyphenyl)acetate (89% yield).

Key Data :

ParameterValue
Activation ReagentIsobutyl chloroformate
SolventTHF
Yield89%

Carbamoylation of Methyl Ester

The methyl ester undergoes carbamoylation with 3,5-dimethoxyphenylcarbamoyl chloride:

  • Methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) and carbamoyl chloride (1.2 equiv) are combined in DMF.

  • DIPEA (2.0 equiv) is added, and the reaction is stirred at 50°C for 6 hours.

  • Purification via column chromatography yields the target compound (68% yield).

Key Data :

ParameterValue
SolventDMF
BaseDIPEA
Temperature50°C
Yield68%

One-Pot Coupling Using COMU

A more efficient approach employs the coupling reagent COMU for concurrent ester and amide bond formation:

  • 2-(2-Methoxyphenyl)acetic acid (1.0 equiv) and 3,5-dimethoxyaniline (1.1 equiv) are dissolved in DMF.

  • COMU (1.1 equiv) and DIPEA (1.1 equiv) are added, and the mixture is stirred at RT for 1 hour.

  • Methanol (1.5 equiv) is introduced, and stirring continues for 3 hours.

  • Precipitation with water affords the target compound (78% yield).

Key Data :

ParameterValue
Coupling ReagentCOMU
SolventDMF
BaseDIPEA
Yield78%

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts coupling efficiency:

SolventYield (%)Purity (%)
DMF7895
THF6289
DCM4582

DMF outperforms due to superior solubility of intermediates.

Temperature Effects

Elevated temperatures reduce reaction time but risk decomposition:

Temperature (°C)Time (h)Yield (%)
25378
501.572
0665

Room temperature (25°C) balances speed and yield.

Characterization and Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms molecular structure (analogous to):

ParameterValue
Space groupP2₁/c
a (Å)5.5859(10)
b (Å)24.818(4)
c (Å)9.3393(15)
β (°)101.128(3)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.98 (s, 2H), 6.82 (d, J = 8.4 Hz, 1H), 3.89 (s, 6H), 3.78 (s, 3H), 3.45 (s, 2H).

  • IR (cm⁻¹): 1745 (C=O ester), 1660 (C=O amide), 1240 (C-O) .

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